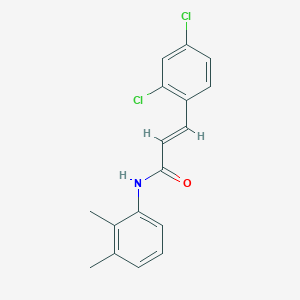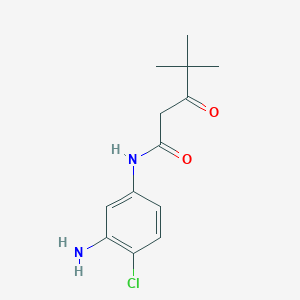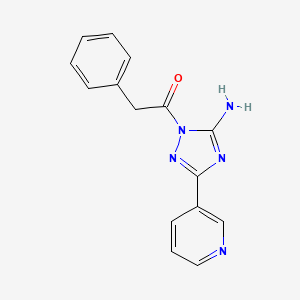
2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain.
作用机制
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid mediators that play a key role in inflammation and pain by sensitizing nociceptors, inducing vasodilation and increasing vascular permeability. By inhibiting the synthesis of prostaglandins, 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another group of lipid mediators that play a role in inflammation and asthma. Diclofenac has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.
实验室实验的优点和局限性
Diclofenac has several advantages as a research tool, including its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, there are also some limitations to its use, including its potential for non-specific effects, its relatively short half-life, and its potential for toxicity at high doses.
未来方向
There are several areas of research that could benefit from further investigation of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate. For example, studies aimed at elucidating the molecular mechanisms underlying its anti-inflammatory and analgesic effects could lead to the development of more selective and effective drugs. In addition, studies aimed at exploring the potential therapeutic applications of this compound in conditions such as cancer and neurodegenerative diseases could provide new insights into its pharmacological properties. Finally, studies aimed at improving the safety and tolerability of this compound could lead to the development of new formulations and dosing regimens that minimize the risk of adverse effects.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate involves several steps, starting from the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chlorobenzoic acid in the presence of a base such as triethylamine to give the final product, this compound. The synthesis of this compound has been extensively studied, and several modifications to the original procedure have been proposed to improve the yield and purity of the product.
科学研究应用
Diclofenac has been the subject of numerous scientific studies, both in vitro and in vivo, aimed at understanding its mechanism of action and its effects on various physiological and biochemical processes. One of the main applications of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate is in the treatment of pain and inflammation associated with conditions such as arthritis, menstrual cramps, and postoperative pain. It has also been used as a topical agent for the treatment of actinic keratosis, a precancerous skin condition.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-10-3-1-2-9(6-10)15(20)21-8-14(19)12-5-4-11(17)7-13(12)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGZALSEYLGVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)